N-hexyl-2-[4-methyl-2-(methylsulfonylmethyl)-1,3-thiazol-5-yl]acetamide
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Overview
Description
N-hexyl-2-[4-methyl-2-(methylsulfonylmethyl)-1,3-thiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-2-[4-methyl-2-(methylsulfonylmethyl)-1,3-thiazol-5-yl]acetamide typically involves the formation of the thiazole ring followed by the introduction of the hexyl and acetamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thioamide with a halogenated acetamide in the presence of a base can lead to the formation of the thiazole ring. Subsequent alkylation and sulfonylation steps introduce the hexyl and methylsulfonylmethyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-hexyl-2-[4-methyl-2-(methylsulfonylmethyl)-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the methylsulfonylmethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
N-hexyl-2-[4-methyl-2-(methylsulfonylmethyl)-1,3-thiazol-5-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, including dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-hexyl-2-[4-methyl-2-(methylsulfonylmethyl)-1,3-thiazol-5-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. Additionally, the sulfonyl group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-hexylacetamide: A simpler analog without the thiazole and sulfonyl groups.
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring but differ in substituents.
Sulfonyl-containing compounds: Molecules such as methylsulfonylmethane (MSM) and sulfonylureas.
Uniqueness
N-hexyl-2-[4-methyl-2-(methylsulfonylmethyl)-1,3-thiazol-5-yl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-hexyl-2-[4-methyl-2-(methylsulfonylmethyl)-1,3-thiazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S2/c1-4-5-6-7-8-15-13(17)9-12-11(2)16-14(20-12)10-21(3,18)19/h4-10H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAPDYIRJRTUHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)CC1=C(N=C(S1)CS(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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